N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide -

N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4579306
CAS Number:
Molecular Formula: C14H13FN2O3S
Molecular Weight: 308.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description:

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (referred to as (S)-17b in the source paper) is a potent histone deacetylase (HDAC) inhibitor, exhibiting selectivity for class I HDAC isoforms. [] This compound demonstrates promising anticancer activity in vitro and in vivo. In myelodysplastic syndrome (SKM-1) cell line and xenograft models, (S)-17b effectively inhibits cell proliferation, induces cell cycle arrest and apoptosis, and suppresses tumor growth. []

Relevance:

(S)-17b shares a similar core structure with N-(4-Fluorophenyl)-3-[(methylsulfonyl)amino]benzamide, both containing a benzamide moiety linked to a substituted phenyl ring. The presence of the 4-fluorophenyl group is a common structural element in both compounds. Additionally, both compounds target epigenetic mechanisms, with (S)-17b acting as an HDAC inhibitor. Understanding the structure-activity relationships of these compounds can aid in designing novel anticancer agents. []


Compound 2: N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, designated as FNA in the study, is a potent and selective HDAC inhibitor targeting primarily class I isoforms, particularly HDAC3. [] FNA exhibits significant antitumor activity in vitro against HepG2 cells, demonstrating superior potency compared to the known HDAC inhibitor SAHA (suberoylanilide hydroxamic acid). [] Furthermore, FNA effectively inhibits tumor growth in vivo and enhances the anticancer effects of taxol and camptothecin in combination therapy. []

FNA shares a remarkable structural resemblance to N-(4-Fluorophenyl)-3-[(methylsulfonyl)amino]benzamide. Both compounds possess a central benzamide core substituted with a 4-fluorophenyl ring at the nitrogen atom. This structural similarity highlights the importance of the benzamide and 4-fluorophenyl moieties in conferring biological activity, particularly in the context of HDAC inhibition and anticancer properties. []


Compound 3: 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description:

This compound, unexpectedly synthesized via ring closure of a thiosemicarbazide precursor, demonstrates promising antimicrobial activity. [] It effectively inhibits the growth of both Gram-positive (Listeria monocytogenes) and Gram-negative (Escherichia coli) bacteria, exhibiting potency comparable to standard antibiotics like ampicillin and vancomycin. []

Relevance:

While structurally distinct from N-(4-Fluorophenyl)-3-[(methylsulfonyl)amino]benzamide, this compound shares the crucial 4-fluorophenyl substituent. The presence of this moiety in both structures, despite their distinct core scaffolds, suggests its potential role in influencing biological activity, possibly through interactions with target proteins in both antimicrobial and other contexts. []

Properties

Product Name

N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide

IUPAC Name

N-(4-fluorophenyl)-3-(methanesulfonamido)benzamide

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C14H13FN2O3S/c1-21(19,20)17-13-4-2-3-10(9-13)14(18)16-12-7-5-11(15)6-8-12/h2-9,17H,1H3,(H,16,18)

InChI Key

AVJZKTNITLOSRR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.